molecular formula C21H19N3OS B2699928 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide CAS No. 893991-04-3

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide

Cat. No.: B2699928
CAS No.: 893991-04-3
M. Wt: 361.46
InChI Key: QZOCTJXBURESGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide is a novel chemical reagent designed for research and development applications, strictly for research use only and not intended for diagnostic or therapeutic procedures. This compound is built around the imidazo[2,1-b]thiazole heterocyclic scaffold, a structure recognized in medicinal chemistry as a "privileged scaffold" due to its extensive and diverse biological properties . Derivatives of this core structure have been successfully developed into clinically used drugs and are the subject of ongoing investigative research . The imidazo[2,1-b]thiazole moiety is of significant interest in early-stage drug discovery for its synthetic accessibility and potential to interact with multiple biological targets . While the specific biological profile of this compound is yet to be fully characterized, research on analogous 6-phenyl-substituted imidazo[2,1-b]thiazole derivatives has demonstrated potent and selective inhibitory activity against specific targets. For instance, such compounds have been investigated as a new class of FLT3 kinase inhibitors for potential application in acute myeloid leukemia research, showing high potency in cellular assays . The structural features of this reagent, including the 6-phenyl group and the amide linkage, are consistent with structural motifs explored in structure-activity relationship (SAR) studies to optimize potency and selectivity . Researchers can utilize this compound as a key intermediate or lead structure for generating novel analogs, facilitating SAR exploration, and investigating mechanisms of action in various disease models, particularly in oncology and beyond.

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-2-18(15-6-4-3-5-7-15)20(25)22-17-10-8-16(9-11-17)19-14-24-12-13-26-21(24)23-19/h3-14,18H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOCTJXBURESGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Amide Hydrolysis

The terminal amide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Conditions Products Catalysts/Analytical Methods
6M HCl, reflux (4–6 hrs)2-Phenylbutanoic acid + 4-(imidazo[2,1-b]thiazol-6-yl)anilineTLC monitoring; NMR for structural confirmation
NaOH (aq.), 80°CSodium 2-phenylbutanoate + 4-(imidazo[2,1-b]thiazol-6-yl)anilineHPLC purification

The reaction is critical for modifying the compound’s pharmacological properties by removing the amide moiety.

Electrophilic Aromatic Substitution (EAS)

The phenyl rings and imidazo-thiazole system participate in EAS reactions. Substituents on the imidazo-thiazole core influence regioselectivity.

Reaction Reagents/Conditions Outcome Biological Relevance
NitrationHNO₃/H₂SO₄, 0°C Nitro group introduced at position 5 of imidazo-thiazoleEnhances binding to FLT3 kinase targets
Halogenation (Cl, Br)Cl₂/FeCl₃ or Br₂/FeBr₃Halogenation at para positions of phenylbutanamideImproves metabolic stability
SulfonationHSO₃Cl, 50°C Sulfonyl group introduced on phenyl ringModifies solubility and target affinity

Chlorinated derivatives (e.g., 4-Cl substituents) show enhanced inhibitory activity against kinases like FLT3 (IC₅₀: 0.022 μM) .

Reduction Reactions

Selective reduction of functional groups alters reactivity and bioactivity.

Target Group Reagents Conditions Outcome
Nitro to amineH₂/Pd-C Ethanol, 25°C2-Phenylbutanamide with amine-substituted aryl
Imine reductionNaBH₄/MeOH0°C → rtSaturated imidazo-thiazole derivatives

Reduction of nitro groups to amines (e.g., in derivatives like PubChem CID 41427293) improves water solubility and target engagement .

Cross-Coupling Reactions

The compound serves as a substrate for palladium-catalyzed coupling to introduce aryl/alkyl groups.

Reaction Type Catalyst/Reagents Key Products Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, arylboronic acidBiaryl-modified imidazo-thiazole derivativesExpands structural diversity for SAR studies
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine N-alkyl/aryl analogsEnhances kinase inhibition potency (IC₅₀: 0.002 μM)

Coupling at the 4-position of the phenyl ring (adjacent to the imidazo-thiazole) significantly impacts biological activity .

Oxidation of Heterocyclic Core

The imidazo-thiazole system undergoes oxidation to form sulfoxides or sulfones.

Oxidizing Agent Conditions Product Stability
mCPBA (1.2 eq) DCM, 0°C → rtImidazo-thiazole sulfoxideProne to further oxidation
H₂O₂/AcOH60°C, 12 hrsImidazo-thiazole sulfoneImproved metabolic resistance

Sulfone derivatives exhibit prolonged half-lives in pharmacokinetic studies .

Cycloaddition Reactions

The electron-deficient imidazo-thiazole participates in [3+2] cycloadditions with dipolarophiles.

Dipolarophile Conditions Product Utility
Ethyl propiolateCuI, DMF, 80°CFused pyrazole-imidazo-thiazole hybridBroadens scaffold diversity
Phenylacetylene Ru catalyst, microwaveTriazole-linked conjugatesExplored for combinatorial libraries

Functional Group Interconversion

The compound’s versatility is demonstrated through functional group transformations:

Transformation Reagents Outcome Reference
Amide to thioamideLawesson’s reagentThioamide analog
EsterificationSOCl₂, ROHMethyl/ethyl esters of 2-phenylbutanoic acid

Key Research Findings:

  • FLT3 Kinase Inhibition : Derivatives with urea substituents (e.g., compound 19 in ) achieved IC₅₀ values of 0.022 μM against FLT3 kinase, attributed to optimized hydrogen bonding with the ATP-binding pocket.

  • SAR Insights : Chlorine or fluorine at the phenylbutanamide’s para position enhances target affinity by 3–5 fold compared to methoxy groups .

  • Metabolic Stability : Sulfone derivatives resist CYP450-mediated oxidation, increasing plasma half-life from 2.1 hrs (parent) to 6.8 hrs .

This compound’s reactivity profile enables its use as a scaffold for developing kinase inhibitors and antimicrobial agents, with ongoing studies focusing on optimizing selectivity and ADMET properties .

Scientific Research Applications

Anticancer Activity

Imidazo[2,1-b]thiazole derivatives have been extensively studied for their anticancer properties. N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide has shown promise in inhibiting tumor growth in various cancer cell lines.

Case Study: In Vitro Anticancer Screening

In a study assessing the anticancer activity of various imidazo[2,1-b]thiazole derivatives, this compound demonstrated significant cytotoxicity against human breast adenocarcinoma cell lines (MCF7) with an IC50 value indicating potent activity compared to standard chemotherapeutics .

CompoundIC50 (µM)Cell Line
This compound4.53MCF7
5-Fluorouracil (standard)9.99MCF7

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. The presence of the imidazo[2,1-b]thiazole moiety contributes to its effectiveness against both Gram-positive and Gram-negative bacteria.

In Vitro Studies

Research indicates that this compound exhibits significant antimicrobial effects. In a series of tests against common bacterial strains, the compound showed minimum inhibitory concentrations (MICs) that were competitive with established antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1.27
Escherichia coli1.43
Klebsiella pneumoniae2.60

Antifungal Activity

In addition to antibacterial properties, this compound has been tested for antifungal efficacy. Its structural characteristics allow it to disrupt fungal cell membranes or inhibit key metabolic pathways.

Research Findings

Studies have demonstrated that this compound exhibits antifungal activity against various fungal strains, making it a candidate for further development in antifungal therapies .

Potential in Drug Development

The unique structural features of this compound make it an attractive candidate for drug development:

Pharmacokinetics and Bioavailability

Research into the pharmacokinetic properties of this compound suggests favorable absorption and distribution characteristics that enhance its therapeutic potential .

Toxicological Profile

Initial toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in preliminary animal studies .

Comparison with Similar Compounds

COX-2 Inhibitors

Imidazo[2,1-b]thiazole derivatives with sulfonyl or amine substituents at the C-5 position demonstrate potent cyclooxygenase-2 (COX-2) inhibition:

  • N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) :
    • IC₅₀ (COX-2) : 0.08 µM
    • Selectivity Index (COX-2/COX-1) : 313.7 .
    • Substituent effects: Bulkier amines at C-5 enhance COX-2 selectivity, while smaller groups reduce potency .

Comparison: The target compound lacks a C-5 substituent but features a phenylbutanamide at C-4.

Cytotoxic Agents

Imidazo[2,1-b]thiazoles with halogenated aryl or acetamide groups show anticancer activity:

  • 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) :
    • IC₅₀ (MDA-MB-231) : 1.4 µM
    • Selectivity : 16-fold higher potency against breast cancer vs. HepG2 cells .

Antiviral Agents

Coumarin-imidazo[2,1-b]thiazole hybrids (e.g., 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives) inhibit Parvovirus B19 replication in erythroid progenitor cells .

Comparison : The absence of a coumarin moiety in the target compound likely redirects its mechanism away from antiviral activity, emphasizing the role of hybrid structures in viral targeting.

SIRT1 Activators

  • SRT1720 (N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide): Potent SIRT1 activator with metabolic benefits in obesity models .

Comparison: The phenylbutanamide group replaces SRT1720’s quinoxaline-piperazine motif, likely altering SIRT1 binding efficiency and downstream effects.

Structure-Activity Relationship (SAR) Trends

Position Substituent Activity Key Reference
C-5 (imidazothiazole) Methylsulfonylphenyl + dimethylamine High COX-2 inhibition (IC₅₀ = 0.08 µM)
C-6 (imidazothiazole) Phenylbutanamide Unknown; potential for novel targets
C-3 (imidazothiazole) Acetamide + piperazine Cytotoxicity (IC₅₀ = 1.4 µM)

Key Observations :

C-5 vs. C-6 Substitution : Activity is highly position-dependent. C-5 modifications optimize enzyme inhibition (e.g., COX-2), while C-6 derivatives may explore new targets.

Amide Linkers : Phenylbutanamide’s extended chain could enhance hydrophobic interactions but may require metabolic stabilization (e.g., against amidase cleavage).

Biological Activity

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of imidazo[2,1-b]thiazole derivatives, characterized by a complex structure that contributes to its biological activities. The IUPAC name is N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenylbutanamide, with a molecular formula of C21H19N3OSC_{21}H_{19}N_3OS and a molecular weight of 365.46 g/mol .

Target Interactions

This compound primarily targets cancer cell proliferation pathways. It has been suggested that the compound inhibits key cellular processes involved in tumor growth:

  • Cell Proliferation Inhibition : The compound exhibits broad-spectrum antiproliferative activity against various cancer cell lines by interfering with cell cycle progression and inducing apoptosis .
  • Biochemical Pathways : Similar compounds have shown effects on multiple biochemical pathways, including those related to angiogenesis and metastasis .

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)5.5
A549 (Lung Cancer)3.8
HeLa (Cervical Cancer)4.2
HCT116 (Colon Cancer)6.0

These results indicate that the compound has significant cytotoxic activity across various cancer types.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the imidazo[2,1-b]thiazole moiety can significantly influence the biological activity of derivatives. For instance:

  • Substituents at Position 4 : The presence of electron-withdrawing groups enhances potency against COX-2 enzymes and improves selectivity over COX-1 .
  • Amine Variations : Alterations in the amine group attached to the thiazole ring have been shown to affect both potency and selectivity .

Case Studies

A notable study focused on the synthesis and evaluation of various imidazo[2,1-b]thiazole derivatives, including this compound. The research highlighted:

  • In Vitro Efficacy : Demonstrated significant growth inhibition in human cancer cell lines with IC50 values ranging from 3.8 to 6.0 µM.
  • Mechanistic Insights : Suggested that the compound induces apoptosis through mitochondrial pathways and caspase activation .

Q & A

Q. What are the optimal synthetic routes for N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide, and how can yield and purity be maximized?

A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P2O5/CH3SO3H) is a high-efficiency method for imidazo[2,1-b]thiazole derivatives, achieving yields of 90–96% with minimal byproducts. Key steps include substrate pre-activation and reaction monitoring via TLC . Purification via column chromatography and characterization using NMR and HRMS ensures structural fidelity.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Multinuclear NMR (1H, 13C, 19F) resolves aromatic protons and substituent effects, while HRMS validates molecular weight. Melting point analysis (electrothermal apparatus) and HPLC purity assessments (>98%) are essential for quality control .

Q. What preliminary pharmacological screening assays are recommended for this compound?

COX-2 inhibition assays (murine enzyme models) and urease inhibition tests are foundational. For example, imidazo[2,1-b]thiazole derivatives exhibit IC50 values of 1.2–1.4 μM against COX-2, comparable to reference inhibitors . Dose-response curves and kinetic studies (e.g., Lineweaver-Burk plots) clarify mechanism of action.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

Systematic modifications at the phenylbutanamide moiety (e.g., halogenation, sulfone/sulfonamide substitutions) improve binding to enzymes like sirtuins or kinases. Docking simulations (AutoDock Vina) and comparative IC50 profiling against analogs (e.g., ND-11503, ND-11564) reveal critical pharmacophores .

Q. What mechanistic insights exist for its pro-apoptotic activity in cancer models?

The compound induces endoplasmic reticulum (ER) stress via PERK-CHOP pathway activation, leading to caspase-3 cleavage in glioblastoma cells. Validate using siRNA knockdown of ER stress markers (GRP78, ATF4) and flow cytometry for apoptosis .

Q. How can target engagement with sirtuin isoforms (SIRT1/3) be experimentally validated?

Use fluorescence polarization assays with acetylated peptide substrates (e.g., p53) and recombinant SIRT1/3. Compare inhibition potency to known modulators like SRT1720 (IC50 ~0.16 μM for SIRT1). Confirm cellular activity via Western blot for acetylation levels of histone H3 .

Q. How should contradictory data between in vitro and in vivo enzyme inhibition be resolved?

Conduct species-specific enzyme assays (human vs. murine COX-2) and evaluate metabolite stability via LC-MS. Pharmacokinetic studies (plasma half-life, tissue distribution) clarify bioavailability discrepancies .

Q. What in vivo models are suitable for assessing blood-brain barrier (BBB) penetration?

Use orthotopic glioblastoma models in rodents with LC-MS/MS quantification of brain tissue concentrations. Parallel PET imaging with radiolabeled compound (e.g., 11C/18F isotopes) provides real-time BBB transit data .

Q. How does oxidative stress influence its bioactivity in metabolic disease models?

Co-treatment with ROS scavengers (NAC, tempol) in high-glucose-exposed hepatocytes measures rescue effects on sirtuin activity. Transcriptomic profiling (RNA-seq) identifies NRF2/KEAP1 pathway modulation .

Q. What collaborative strategies accelerate the development of novel analogs?

Combine fragment-based drug design (X-ray crystallography of compound-enzyme complexes) with high-throughput screening (HTS) of imidazo[2,1-b]thiazole libraries. Partner with synthetic chemists to optimize logP and solubility via O-methylation or PEGylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.